7-[[[1-(3-Methylphenyl)-2-benzimidazolyl]thio]methyl]-5-thiazolo[3,2-a]pyrimidinone
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Overview
Description
7-[[[1-(3-methylphenyl)-2-benzimidazolyl]thio]methyl]-5-thiazolo[3,2-a]pyrimidinone is a member of benzimidazoles.
Scientific Research Applications
Synthesis and Characterisation
The chemical compound under discussion has been explored in various synthesis and characterization studies. For instance, Abbas et al. (2015) described the synthesis of thiazolo[3,2-a]pyrimidinone derivatives, highlighting their potential in creating novel compounds with varying structures and properties (Abbas et al., 2015).
Antimicrobial and Antioxidant Activities
Research by Litvinchuk et al. (2021) focused on the antimicrobial and antioxidant activities of thiazolo[3,2-c]pyrimidine derivatives, demonstrating the compound's potential in medical applications (Litvinchuk et al., 2021).
Antinociceptive and Anti-inflammatory Properties
Selvam et al. (2012) evaluated the antinociceptive and anti-inflammatory properties of thiazolopyrimidine derivatives, contributing to the understanding of their pharmacological potential (Selvam et al., 2012).
Structural Analysis and Conformational Studies
Nagarajaiah et al. (2014) conducted structural modifications and analysis of thiazolo[3, 2-a]pyrimidines, providing insights into their conformational features and potential applications in material science or pharmaceuticals (Nagarajaiah et al., 2014).
Anticancer Potential
Research by Ghoneim et al. (2020) on pyrimidinone derivatives, including the synthesis of some fused pyrimidinones, showed significant findings in the context of anticancer agents (Ghoneim et al., 2020).
Properties
Molecular Formula |
C21H16N4OS2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
7-[[1-(3-methylphenyl)benzimidazol-2-yl]sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C21H16N4OS2/c1-14-5-4-6-16(11-14)25-18-8-3-2-7-17(18)23-21(25)28-13-15-12-19(26)24-9-10-27-20(24)22-15/h2-12H,13H2,1H3 |
InChI Key |
VMCWRPDYMGLLED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=CC=CC=C3N=C2SCC4=CC(=O)N5C=CSC5=N4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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